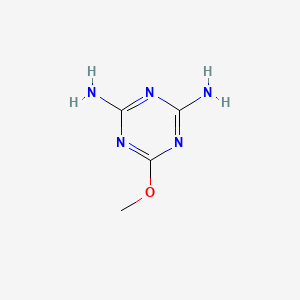

2,4-Diamino-6-methoxy-1,3,5-triazine

Beschreibung

Significance of Triazine Scaffolds in Modern Chemical and Biological Sciences

The 1,3,5-triazine (B166579) ring, a six-membered heterocycle containing three nitrogen atoms at alternating positions, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.gov This designation stems from the ability of the triazine core to serve as a framework for molecules with a wide spectrum of biological activities and material properties. nih.gov The nitrogen atoms in the ring increase the electron density and can participate in various non-covalent interactions, which is crucial for the binding of these molecules to biological targets. nih.gov

In the realm of biological sciences, the triazine scaffold is a component of numerous compounds with potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antimalarial properties. nih.gov The versatility of the triazine ring allows for the creation of diverse molecular libraries by introducing different substituents, enabling chemists to fine-tune the biological and pharmacological profiles of the resulting compounds. nih.gov Several 1,3,5-triazine-based agents have been developed for cancer treatment, ranging from early alkylating agents to modern enzyme inhibitors. nih.gov

Beyond medicine, s-triazine derivatives are integral to materials science. They are used in the production of polymers, as components of reactive dyes for cellulosic materials, and as corrosion inhibitors. mdpi.com The structural rigidity and potential for self-assembly through hydrogen bonding make them suitable for creating supramolecular structures and advanced materials. researchgate.net

Historical Context and Evolution of Research on 1,3,5-Triazine Derivatives

The exploration of 1,3,5-triazine derivatives has a long history, largely driven by the accessibility and reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comnih.gov Cyanuric chloride serves as an inexpensive and highly versatile starting material for the synthesis of a vast array of triazine derivatives. nih.gov

A key feature that has driven the evolution of triazine chemistry is the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. This allows for sequential nucleophilic substitution reactions under controlled temperature conditions. mdpi.comnih.gov This step-wise substitution enables the precise and controlled synthesis of mono-, di-, and tri-substituted triazines with different functional groups, leading to both symmetrical and unsymmetrical molecules. nih.govresearchgate.net

Early research focused on the synthesis of relatively simple derivatives for applications such as herbicides, with well-known examples like atrazine (B1667683) and simazine. Over time, research has evolved towards the creation of more complex and highly functionalized triazine derivatives for specialized applications. In recent years, there has been a significant shift towards "green chemistry" approaches for the synthesis of triazine compounds. chim.itrsc.org Microwave-assisted synthesis has emerged as an efficient method, offering advantages such as reduced reaction times, lower solvent usage, and often higher yields compared to classical heating methods. researchgate.netchim.it

Overview of Key Research Areas Pertaining to 2,4-Diamino-6-methoxy-1,3,5-triazine and Its Analogs

While direct advanced research applications of this compound are not extensively documented in scientific literature, it serves as a crucial structural motif and synthetic intermediate. The research landscape is dominated by its analogs, where the core structure is modified to achieve specific biological or material functions.

Anticancer Research: A significant area of research involves the development of 2,4-diamino-1,3,5-triazine analogs as anticancer agents. For instance, libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, including triple-negative breast cancer. nih.gov These studies focus on establishing structure-activity relationships to design more potent and selective anticancer compounds. nih.gov

Kinase Inhibition for Immune and Inflammatory Response: Functionalized 2,4-diamino-1,3,5-triazines are being investigated as potential inhibitors of protein kinases, which play a central role in cellular processes related to immunity and inflammation. ijpras.com Research has shown that certain 6-aryl-2,4-diamino-1,3,5-triazine derivatives can inhibit specific kinases like PIM1, making them promising candidates for the development of new therapies for immune and inflammatory diseases. ijpras.com

Corrosion Inhibition: The heterocyclic nature of the triazine ring, with its nitrogen and, in the case of the subject compound, oxygen atoms, makes it suitable for studying corrosion inhibition. These atoms can coordinate with metal surfaces, forming a protective layer. Research on related structures, such as hydrazino-methoxy-1,3,5-triazine derivatives, has demonstrated excellent corrosion protection performance for steel in acidic environments. mdpi.com This suggests a potential application area for this compound and its derivatives in materials science.

The following table provides a summary of research findings on various analogs of 2,4-diamino-1,3,5-triazine.

| Research Area | Analog Class | Key Findings |

| Anticancer | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Showed antiproliferative activity against breast cancer cells, particularly the triple-negative MDA-MB231 line. nih.gov |

| Kinase Inhibition | 6-Aryl-2,4-diamino-1,3,5-triazines | Certain derivatives exhibit inhibitory activity against PIM1 kinase, relevant for immune and inflammatory responses. ijpras.com |

| Corrosion Inhibition | Hydrazino-methoxy-1,3,5-triazines | Demonstrated high efficiency in protecting steel from corrosion in acidic chloride solutions. mdpi.com |

Conventional Synthetic Approaches to 1,3,5-Triazine Derivatives

Traditional methods for synthesizing the 1,3,5-triazine core and its derivatives have been well-established for decades. These approaches typically rely on foundational reactions such as nucleophilic substitution and condensation, often using versatile and highly reactive precursors like cyanuric chloride.

While the formation of the 1,3,5-triazine ring itself is typically achieved through cyclotrimerization of nitrile compounds, nucleophilic aromatic substitution (SNAr) is the cornerstone for functionalizing a pre-existing triazine core, such as cyanuric chloride. wikipedia.orguclm.es The 1,3,5-triazine ring is electron-deficient, which makes it highly susceptible to attack by nucleophiles. This reactivity is exploited to replace leaving groups, most commonly chlorine atoms, with a wide array of functional groups. wikipedia.org

The substitution process is predictable and sequential, allowing for the controlled introduction of different nucleophiles. nih.gov The reactivity of the triazine ring decreases as electron-donating groups (like amino or alkoxy groups) replace the highly electron-withdrawing chlorine atoms. nih.govfrontiersin.org This change in reactivity is crucial for the selective synthesis of unsymmetrically substituted triazines, as it requires progressively more forceful conditions (e.g., higher temperatures) to achieve subsequent substitutions. nih.govfrontiersin.org

Condensation reactions provide a direct route to 2,4-diamino-1,3,5-triazine derivatives. A primary example is the reaction between dicyandiamide (B1669379) (cyanoguanidine) and a nitrile. researchgate.netrsc.org This acid-catalyzed reaction proceeds through the formation of a dihydrotriazine intermediate, which is subsequently aromatized upon heating with an alkali to yield the final diaminotriazine product. monash.edu This method is highly effective for producing 6-substituted-2,4-diamino-1,3,5-triazines. chim.it

Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones to prepare 1,2,4-triazines, a related but distinct isomer class. uclm.es For 1,3,5-triazines, the reaction of activated carboxylic acids with zinc dimethyl imidodicarbonimidate also yields triazine derivatives, specifically 4,6-dimethoxy-1,3,5-triazines, through a condensation pathway. organic-chemistry.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, readily available, and highly versatile precursor for the synthesis of a vast range of substituted 1,3,5-triazines. nih.govwikipedia.orgresearchgate.net Its utility stems from the differential reactivity of its three chlorine atoms, which can be sequentially displaced by various nucleophiles (e.g., amines, alcohols, thiols) in a temperature-controlled manner. nih.govresearchgate.net

This stepwise substitution is a cornerstone of triazine chemistry. researchgate.nettroindia.in The general principle for these sequential reactions is as follows:

First Substitution: Occurs at low temperatures, typically 0–5 °C. nih.govfrontiersin.org

Second Substitution: Requires ambient or room temperature. nih.govfrontiersin.org

Third Substitution: Necessitates higher temperatures, often at the boiling point of the solvent. nih.govnih.gov

To synthesize a specific compound like this compound, a strategic sequence of reactions is employed. For instance, cyanuric chloride can first be reacted with one equivalent of methanol (B129727) or sodium methoxide at a controlled low temperature to yield 2,4-dichloro-6-methoxy-1,3,5-triazine. nih.govmdpi.com Subsequently, this intermediate is reacted with two equivalents of ammonia (B1221849) or an amine at a higher temperature to replace the remaining two chlorine atoms, yielding the desired product. The order of nucleophile addition can be varied to achieve different substitution patterns.

| Substitution Step | Typical Reaction Temperature | Relative Reactivity of Triazine Core | Example Nucleophile |

|---|---|---|---|

| First Chlorine Replacement | 0–5 °C | High | R-OH, R-NH2, R-SH |

| Second Chlorine Replacement | Room Temperature (~20-25 °C) | Medium | R'-OH, R'-NH2, R'-SH |

| Third Chlorine Replacement | High Temperature (e.g., reflux) | Low | R''-OH, R''-NH2, R''-SH |

Green Chemistry Principles Applied to 2,4-Diamino-1,3,5-triazine Synthesis

In response to the need for more sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of triazine derivatives. These methods focus on enhancing reaction efficiency, minimizing waste, and reducing the use of hazardous substances.

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of 1,3,5-triazines. chim.itresearchgate.net This technique provides rapid and uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to higher product yields and cleaner reactions. rsc.orgchim.itresearchgate.net

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines via the reaction of cyanoguanidine with various nitriles is particularly well-suited to microwave assistance. chim.itijpras.com This one-pot, multicomponent approach allows for the convenient and fast synthesis of diverse diaminotriazines. monash.edu Research has demonstrated that these reactions can be completed in as little as 10-15 minutes under microwave irradiation, achieving good to excellent yields. researchgate.net

| Method | Catalyst | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Y(TfO)3 | 24 hours | 30-60% | chim.it |

| Microwave Irradiation | Y(TfO)3 | 30 minutes | 40% | chim.it |

| Conventional Heating | Silica-Supported Lewis Acid (Si(Zn)) | 24 hours | 75% | chim.it |

| Microwave Irradiation | Silica-Supported Lewis Acid (Si(Zn)) | 30 minutes | 35-50% | chim.it |

A key goal of green chemistry is the reduction or elimination of volatile organic solvents. Many microwave-assisted syntheses of triazines can be performed under solvent-free conditions, which simplifies work-up procedures, reduces waste, and lowers environmental impact. chim.itresearchgate.net The reaction of dicyandiamide with nitriles under microwave irradiation is a prime example of a green procedure due to the reduction in solvent use, short reaction times, and procedural simplicity. researchgate.netrsc.org

In cases where a solvent is necessary, the focus shifts to using environmentally benign options like water. nih.gov Furthermore, the use of recyclable, solid-supported catalysts, such as silica-supported Lewis acids, presents a greener alternative to more complex and contaminating homogeneous catalysts like yttrium trifluorosulfonate. chim.itresearchgate.net These solid catalysts are easily separated from the reaction mixture and can be reused, aligning with the principles of sustainable chemistry. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMFICQRQHBOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182524 | |

| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-45-4 | |

| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyguanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2827-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WWI848YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reactivity Studies of 2,4 Diamino 6 Methoxy 1,3,5 Triazine

Elucidation of Chemical Reaction Mechanisms Involving the Triazine Ring System

The 1,3,5-triazine (B166579) ring system is known for its versatile chemistry, primarily centered around nucleophilic substitution reactions. The synthesis of substituted triazines, including the methoxy (B1213986) derivative, often starts from the highly reactive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.gov The chlorine atoms on cyanuric chloride are readily displaced by nucleophiles, and the substitutions can often be controlled by temperature. For instance, the synthesis of a methoxy-substituted triazine can be achieved by reacting cyanuric chloride with methanol (B129727), which subsequently allows for the introduction of amino or hydrazino groups to form derivatives like 2,4-dihydrazino-6-methoxy-1,3,5-triaizine. nih.gov

Alternative "green" synthesis routes have been developed that avoid the use of halogenated precursors. One such method involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is noted for its short reaction times and reduced solvent use. mdpi.comnih.gov Another approach is the cyclocondensation reaction of biguanide (B1667054) derivatives with compounds like ethyl cyanoacetate (B8463686) to form the 2,4-diaminotriazine ring. researchgate.net

Studies on Adsorption Mechanisms, with Emphasis on Corrosion Inhibition

The efficacy of 2,4-diamino-1,3,5-triazine derivatives as corrosion inhibitors stems from their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. ijpras.com The planar structure of the triazine ring and the presence of multiple adsorption centers (amino and methoxy groups) allow for effective surface coverage. mdpi.com

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the creation of a film that can block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net Studies on related triazine compounds show that their adsorption typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netnih.govrsc.org

Electrochemical studies are fundamental to characterizing the performance and mechanism of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such widely used techniques.

Potentiodynamic Polarization: Polarization curves for steel in acidic solutions containing triazine derivatives show that these compounds reduce both the anodic and cathodic current densities. nih.gov The corrosion potential (Ecorr) does not shift significantly, indicating that compounds like 2,4-diamino-6-methyl-1,3,5-triazine act as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution and hydrogen evolution. researchgate.netrsc.org The decrease in corrosion current density (icorr) in the presence of the inhibitor is a direct measure of its protective effect. For instance, studies on 2,4-diamino-6-methyl-1,3,5-triazine (a close structural analog) in 0.5 M HCl showed that icorr decreased from 0.513 mA cm⁻² in the blank solution to 0.039 mA cm⁻² with 10.0 mM of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of triazine inhibitors, the Nyquist plots typically show an increase in the diameter of the capacitive semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.net This signifies that the inhibitor film impedes the transfer of charge at the metal/solution interface, thus slowing down corrosion. nih.gov Concurrently, the double-layer capacitance (Cdl) tends to decrease as the inhibitor molecules adsorb and displace water molecules, which have a higher dielectric constant. The inhibition efficiency (IE%) can be calculated from both polarization and EIS data, with values often exceeding 90% at optimal concentrations. nih.govresearchgate.netnih.govrsc.org

Interactive Table: Electrochemical Data for Triazine-Based Corrosion Inhibitors Data presented for 2,4-Diamino-6-methyl-1,3,5-triazine in 0.5 M HCl, a close analog to the subject compound.

| Inhibitor Conc. (mM) | Ecorr (mV vs SCE) | icorr (mA/cm²) | IE% (from icorr) | Rct (Ω·cm²) | IE% (from Rct) |

| 0.0 (Blank) | -479 | 0.513 | - | 45.4 | - |

| 0.5 | -478 | 0.216 | 57.9 | 299.1 | 84.8 |

| 1.0 | -477 | 0.098 | 80.9 | 507.8 | 91.1 |

| 5.0 | -474 | 0.072 | 86.0 | 798.2 | 94.3 |

| 10.0 | -474 | 0.039 | 92.4 | 1058.0 | 95.7 |

Source: Data synthesized from findings on 2,4-Diamino-6-methyl-1,3,5-triazine and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. researchgate.netnih.govrsc.org

Surface analysis techniques provide direct visual evidence of the protective film formed by the inhibitor.

Scanning Electron Microscopy (SEM): SEM images of mild steel exposed to acidic solutions without an inhibitor typically show a rough and severely damaged surface characterized by pits and cracks. researchgate.netrsc.org In contrast, when a triazine inhibitor such as 2,4-diamino-6-methyl-1,3,5-triazine is added to the acid, the steel surface remains smooth and largely free of corrosion damage, confirming the formation of a stable and effective protective layer. researchgate.netrsc.org

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical data at a high resolution, allowing for the quantification of surface roughness. Studies on the analogous methyl-substituted diaminotriazine have shown a significant reduction in the average surface roughness of steel in the presence of the inhibitor compared to the uninhibited acidic environment. researchgate.netrsc.org This smoothness is indicative of a uniform, adsorbed inhibitor film that shields the surface from aggressive ions. rsc.org

Enzyme Inhibition Mechanisms by 2,4-Diamino-1,3,5-triazine Derivatives

The 2,4-diamino-1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous enzyme inhibitors. Its structural similarity to the pteridine (B1203161) ring of folic acid makes it a classic framework for designing antifolates.

2,4-Diamino-1,3,5-triazine derivatives are well-established inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolism pathway required for the synthesis of nucleotides and cell proliferation. These compounds act as antifolates, competing with the natural substrate, dihydrofolate.

The inhibitory potency of these triazine derivatives is strongly linked to their physicochemical properties, particularly their lipophilicity. Quantitative structure-activity relationship (QSAR) studies on a large series of 4,6-diamino-s-triazines revealed a parabolic relationship between the lipophilicity of substituents on the triazine ring and their inhibitory activity against L1210 leukemia cell DHFR. This indicates that there is an optimal lipophilicity for effective binding to the isolated enzyme. The binding typically involves hydrogen bonds between the diamino groups of the triazine and acidic residues (e.g., Aspartate) in the enzyme's active site, mimicking the binding of the natural substrate. The design of novel DHFR inhibitors often focuses on modifying the substituents on the triazine ring to enhance binding affinity and selectivity for the target enzyme over the human equivalent.

The MurF enzyme is an essential ligase involved in the final intracellular step of peptidoglycan biosynthesis in bacteria, making it an attractive target for novel antibacterial agents. nih.gov However, based on a review of available scientific literature, there is a scarcity of research specifically investigating 2,4-diamino-1,3,5-triazine derivatives as inhibitors of the MurF enzyme. While the triazine scaffold has been extensively explored for various biological activities, including as an antimicrobial, its application in targeting MurF is not well-documented. Studies on MurF inhibitors have tended to focus on other chemical classes, such as cyanothiophene derivatives. nih.gov

Adenosine (B11128) A2a Receptor Antagonism Mechanisms

Detailed mechanistic investigations elucidating the direct interaction of 2,4-diamino-6-methoxy-1,3,5-triazine with the adenosine A2a receptor are not prominently available. Research in the area of A2a receptor antagonists has largely focused on more complex, fused heterocyclic systems, such as triazolotriazines. These molecules have shown high affinity and selectivity for the A2a receptor. The core 2,4-diamino-1,3,5-triazine structure, while a component of the broader chemical space of nitrogen-rich heterocycles, is not itself a widely reported scaffold for potent and selective A2a antagonism.

The general mechanism for A2a receptor antagonists involves competitive binding to the receptor, thereby preventing the endogenous ligand, adenosine, from binding and initiating its signaling cascade. This antagonism is often achieved through a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity within the receptor's binding pocket. For a molecule like this compound to act as an antagonist, its functional groups—the amino and methoxy groups—would need to form specific interactions with key amino acid residues in the A2a receptor binding site. Without empirical data from binding assays or computational modeling specific to this compound, any proposed mechanism would be purely speculative.

Role as a Nitrogen Source in Organic Synthesis

The utility of this compound as a dedicated nitrogen source in organic synthesis is not a commonly documented application. While the triazine ring is inherently rich in nitrogen, its stability often makes it a poor candidate for acting as a general nitrogen-donating reagent in synthetic transformations. The aromatic character of the 1,3,5-triazine ring system imparts a significant degree of stability, meaning that cleavage of the ring to release nitrogen atoms would require harsh reaction conditions.

In the context of organic synthesis, 2,4-diamino-1,3,5-triazine derivatives are more frequently employed as scaffolds for building more complex molecules, where the triazine ring remains intact. The amino groups on the triazine ring can be functionalized or can participate in directing further reactions. However, the triazine ring itself is not typically sacrificed as a source of nitrogen atoms for the construction of other nitrogen-containing functional groups in a separate molecule. Synthetic strategies generally favor more reactive and accessible nitrogen sources, such as ammonia (B1221849), amines, azides, or other reagents specifically designed for nitrogen transfer reactions.

Advanced Spectroscopic and Structural Characterization of 2,4 Diamino 6 Methoxy 1,3,5 Triazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2,4-diamino-6-methoxy-1,3,5-triazine and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of a typical 2,4-diamino-6-substituted-1,3,5-triazine, the protons of the amino groups (–NH₂) generally appear as a broad singlet, with the chemical shift influenced by solvent and concentration. For instance, in 2,4-diamino-6-methyl-1,3,5-triazine, the amino protons resonate around 6.6 ppm in DMSO-d₆. chemicalbook.com The methoxy (B1213986) group (–OCH₃) in this compound would be expected to show a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atoms of the triazine ring are highly deshielded due to the electronegativity of the nitrogen atoms and typically appear in the region of 165-175 ppm. For example, in 2,4-di(phenylamino)-6-methoxy-1,3,5-triazine, the triazine carbons are observed in this range. spectrabase.com The carbon of the methoxy group would resonate around 55 ppm. The successful synthesis of various diaminotriazine derivatives has been confirmed using ¹H and ¹³C NMR, elucidating the specific substitution patterns. rsc.org

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amino (NH₂) | ~6.5 - 7.5 (broad s) | N/A |

| Methoxy (OCH₃) | ~3.8 - 4.0 (s) | ~55 |

| Triazine Ring (C) | N/A | ~165 - 175 |

Variable Temperature NMR for Rotational Barrier Analysis

Variable Temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes such as restricted rotation around single bonds. nih.govmontana.edunih.gov In this compound, the C–N bonds between the triazine ring and the amino groups possess a degree of double bond character due to resonance. This can lead to hindered rotation at lower temperatures, resulting in the observation of distinct signals for protons or carbons that would be equivalent under free rotation.

As the temperature is increased, the rate of rotation around these bonds increases. At a certain temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single broad peak. montana.edunih.gov By analyzing the line shape of the signals at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. nih.gov This analysis provides valuable information about the electronic structure and the strength of the partial double bond character of the C–N bonds. While specific VT-NMR studies on this compound are not widely reported, the methodology has been successfully applied to study rotational barriers in other molecules containing amide and enamine functionalities, which are structurally analogous to the amino groups on the triazine ring. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. acs.org In the IR spectrum of this compound, characteristic absorption bands are expected. The N–H stretching vibrations of the primary amino groups typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of the triazine ring give rise to strong absorptions in the 1500-1650 cm⁻¹ region. Additionally, the C–O stretching of the methoxy group would be observed around 1250 cm⁻¹ and 1050 cm⁻¹. The presence and position of these bands provide confirmatory evidence for the compound's structure. For instance, the IR spectra of various substituted 1,3,5-triazines have been extensively studied to characterize their vibrational modes. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The 1,3,5-triazine (B166579) ring is an aromatic system, and its derivatives exhibit characteristic UV absorption bands. The electronic spectrum is influenced by the nature and position of the substituents on the triazine ring. The amino and methoxy groups, being auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted triazine. The UV absorption spectra of aminopyrimidine derivatives, which are structurally related to aminotriazines, have been studied to understand the effects of substituents on electronic transitions. capes.gov.br

| Spectroscopic Technique | Functional Group/Transition | Expected Range/Value |

|---|---|---|

| Infrared (IR) | N–H Stretch (Amino) | 3300 - 3500 cm⁻¹ |

| C=N Stretch (Triazine Ring) | 1500 - 1650 cm⁻¹ | |

| C–O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |

| Triazine Ring Bending | ~800 cm⁻¹ | |

| UV-Visible (UV-Vis) | π → π* Transitions | λmax > 200 nm |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₄H₇N₅O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (five), the molecular ion will have an odd nominal mass, a characteristic feature that aligns with the nitrogen rule in mass spectrometry.

The fragmentation of s-triazines under electron impact ionization is often characterized by the stability of the triazine ring, leading to an intense molecular ion peak. chemicalbook.com Common fragmentation pathways for amino-substituted triazines involve the loss of small neutral molecules or radicals from the substituents. For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of formaldehyde (B43269) (CH₂O), or cleavage of the amino groups. The fragmentation patterns of various 6-substituted 2,4-bis(anilino)-s-triazines have been shown to be dominated by intense molecular ions and fragment ions diagnostic for the substituents. chemicalbook.com The mass spectrum of the related compound 2,4-diamino-6-methyl-1,3,5-triazine shows a prominent molecular ion peak. researchgate.net

X-ray Diffraction and Crystal Engineering

Analysis of Hydrogen Bonding Networks and Supramolecular Self-Assembly

The solid-state structure of this compound and its analogs is dominated by extensive hydrogen bonding networks. iucr.orgnih.govresearchgate.net The amino groups (–NH₂) are excellent hydrogen bond donors, while the nitrogen atoms of the triazine ring are effective hydrogen bond acceptors. This donor-acceptor complementarity leads to the formation of robust and predictable supramolecular motifs.

A common and highly stable hydrogen bonding pattern observed in diaminotriazines is the R²₂(8) graphite-set motif, where two molecules form a centrosymmetric dimer through a pair of N–H···N hydrogen bonds. researchgate.netnih.govchim.it These dimers can then self-assemble into higher-order structures such as tapes, ribbons, or sheets. For example, in the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate, the triazine rings are connected into planar tapes by N–H···N hydrogen bonds. iucr.orgnih.gov The methoxy group can also participate in weaker C–H···O hydrogen bonds, further stabilizing the crystal packing. The interplay of these hydrogen bonds is a key aspect of the crystal engineering of triazine-based materials. nih.govrsc.org

Determination of Crystal Packing and Three-Dimensional Structures

Single-crystal X-ray diffraction studies on analogs of this compound have revealed detailed information about their crystal packing. The crystal structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, for instance, shows that adjacent molecules are linked by N–H···N hydrogen bonds to form inversion dimers. chim.it These dimers are further connected via N–H···O and N–H···N hydrogen bonds, resulting in a three-dimensional network. chim.it In a co-crystal with adipic acid, 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine forms supramolecular ribbons through N–H···N hydrogen bonds, which are then interlinked by interactions with the adipic acid molecules. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4340 (2) |

| b (Å) | 10.0355 (3) |

| c (Å) | 14.6803 (4) |

| β (°) | 114.191 (1) |

| Volume (ų) | 999.03 (5) |

| Z | 4 |

A comprehensive search for specific computational chemistry and theoretical modeling studies on this compound has been conducted. Unfortunately, detailed research findings and data directly corresponding to the subsections outlined in your request—including specific quantum chemical calculations, HOMO-LUMO energy analyses, molecular docking simulations, QSAR analyses, and molecular dynamics simulations for this particular compound—are not available in the public domain of scientific literature.

While computational studies have been performed on various other triazine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Generating content for the requested outline would necessitate specific numerical data (such as HOMO-LUMO energy values, energy gaps, docking scores, QSAR model parameters, etc.) and detailed research findings (such as specific ligand-target interactions or conformational analyses) that are not present in the available literature for this exact compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements at this time.

Advanced Research Applications of 2,4 Diamino 6 Methoxy 1,3,5 Triazine and Its Derivatives

Applications in Agricultural Chemical Research

The versatility of the 1,3,5-triazine (B166579) scaffold has been extensively leveraged in agricultural science. Derivatives of 2,4-diamino-6-methoxy-1,3,5-triazine are integral to the development of modern crop protection and enhancement strategies.

Development of Herbicidal Precursors and Active Agents for Weed Management

This compound is a key precursor in the synthesis of selective herbicides. chemimpex.comnih.gov Its derivatives are designed to target specific weed species while minimizing harm to cultivated crops, enhancing weed management strategies. nih.gov The structural framework of triazine allows for the creation of compounds that can be effectively absorbed and translocated within plants. chemimpex.comnih.gov

Symmetrical triazines are a well-known family of herbicides that act as photosynthesis inhibitors. lsuagcenter.com The development of new 2,4-diamino-1,3,5-triazine derivatives continues to be an active area of research to produce more effective and environmentally benign herbicides. chemimpex.com For instance, the synthesis of 2-amino-4-(N-phenylalkylamino)-1,3,5-triazines, which can be derived from precursors like this compound, has been explored for their herbicidal and plant-growth-regulating properties.

Research on Mechanisms of Plant Growth Regulation and Photosynthesis Inhibition

The primary mode of action for many triazine-based herbicides is the inhibition of photosynthesis at Photosystem II (PSII). umn.eduncsu.edu These compounds bind to the QB protein within the chloroplast, blocking the electron transport chain and halting the production of energy necessary for plant survival. lsuagcenter.com This disruption of photosynthesis leads to chlorosis (yellowing) and necrosis (tissue death), particularly in the older leaves of susceptible plants. umn.eduncsu.edu

Research has also focused on asymmetric triazines as plant growth and development regulators. e3s-conferences.orgbio-conferences.orgresearchgate.net These compounds can influence various physiological processes in plants, including root formation, flowering, and resistance to pests and diseases. e3s-conferences.org For example, derivatives of 1,2,4-triazines have been shown to increase the mass and length of seedlings in various crops. bio-conferences.orgresearchgate.net The study of these mechanisms provides a deeper understanding of plant physiology and aids in the development of novel agricultural products.

Contributions to Pharmaceutical and Medicinal Chemistry

The 1,3,5-triazine scaffold is a prominent feature in many biologically active compounds, and derivatives of this compound have shown significant promise in various therapeutic areas. researchgate.net

Development of Anti-cancer and Antitumor Agents

A significant body of research has been dedicated to the synthesis and evaluation of 2,4-diamino-1,3,5-triazine derivatives as potential anti-cancer and antitumor agents. acs.orgcapes.gov.brnih.govresearchgate.net These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines.

For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and tested for their in vitro antitumor activity. One derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, showed remarkable activity against the MALME-3M melanoma cell line. nih.gov In another study, 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine was identified as a potent antitumor agent, suggesting its potential as a lead structure for further development. nih.gov

Furthermore, research into 6,N2-diaryl-1,3,5-triazine-2,4-diamines has identified compounds with selective antiproliferative activity against triple-negative breast cancer cells. nih.govrsc.org The ability to synthesize large libraries of these derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing their anticancer properties. nih.govacs.org

| Compound Derivative | Cancer Cell Line | Observed Activity |

|---|---|---|

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M | Remarkable antitumor activity. nih.gov |

| 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine | Various tumor panel cell lines | Potent antitumor activity. nih.gov |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Triple negative breast cancer cells (MDA-MB231) | Selective antiproliferative activity. nih.govrsc.org |

| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | DAN-G, A-427, LCLC-103H, SISO, RT-4 | Greatest cytotoxic activity with IC50 in the range of 1.51–2.60 μM. researchgate.net |

Research on Antimicrobial and Antiviral Activities

Derivatives of 1,3,5-triazine have been investigated for their potential as antimicrobial and antiviral agents. nih.govaessweb.comnih.govirjse.inresearchgate.net The increasing prevalence of multidrug-resistant pathogens has spurred the search for novel antimicrobial molecules, and triazine derivatives have emerged as promising candidates.

Several studies have reported the synthesis of 1,3,5-triazine derivatives with significant activity against both Gram-positive and Gram-negative bacteria. nih.govaessweb.comnih.govirjse.inresearchgate.net For example, a set of 1,3,5-triazine derivatives were identified to have potent antimicrobial activity with low hemolytic activity. nih.gov In another study, some 1,3,5-triazine 4-aminobenzoic acid derivatives showed promising activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antiviral research, 2,4,6-trisubstituted 1,3,5-triazine derivatives have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.net Additionally, a series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure have been synthesized and shown to possess potent anti-potato virus Y (PVY) activity, highlighting their potential application in agriculture beyond weed control. mdpi.com

| Compound Derivative | Target Organism | Observed Activity |

|---|---|---|

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Promising antimicrobial activity. nih.gov |

| CS-symmetrical tri-aliphatic alkylamino-substituted 1,3,5-triazine | Herpes Simplex Virus type 1 (HSV-1) | High anti-HSV-1 activity and low cytotoxicity. researchgate.net |

| 1,3,5-triazine derivatives with piperazine structure (Compound C35) | Potato Virus Y (PVY) | Potent curative, protective, and inactivation activities. mdpi.com |

Investigation of Anti-inflammatory and Analgesic Properties

The therapeutic potential of triazine derivatives extends to the treatment of inflammatory conditions. A systematic review has highlighted the in vitro and in vivo anti-inflammatory activity of various triazine derivatives. nih.gov Research in this area is driven by the need for new drugs to manage chronic inflammation-based diseases. nih.gov

One study focused on the design and synthesis of functionalized 2,4-diamino-1,3,5-triazines as potential inhibitors of protein kinases involved in immune and inflammatory responses. ijpras.com The results showed that one of the synthesized compounds was a potent inhibitor of PIM1 kinase, a protein associated with inflammation. ijpras.com

Furthermore, fluorine-substituted 3,5-diamino-1,2,4-triazines, which are analogs of the anti-epileptic drug lamotrigine, have been synthesized and evaluated for their anti-inflammatory effects. benthamdirect.com Several of these fluorinated compounds exhibited high anti-inflammatory activity. benthamdirect.com While the direct analgesic properties of this compound derivatives are less documented, the anti-inflammatory effects of related compounds suggest a potential for analgesic activity, as inflammation is often a primary cause of pain.

Exploration of Anti-HIV, Antimalarial, and Antiparasitic Activities

The 2,4-diamino-1,3,5-triazine core is a prominent feature in the design of novel chemotherapeutic agents targeting infectious diseases. Researchers have extensively modified this scaffold to develop potent inhibitors against various pathogens, including the parasites responsible for malaria and schistosomiasis.

Derivatives of 2,4-diamino-1,3,5-triazine have shown significant promise as antimalarial agents. A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines were designed as antiplasmodial antifolates, which are substances that interfere with the folate metabolism essential for parasite survival. mmv.org These compounds demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. mmv.org One of the most potent compounds identified was 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, which exhibited an IC₅₀ value of 2.66 nM against the drug-resistant FCR-3 strain. mmv.org These compounds were shown to act by inhibiting the parasitic dihydrofolate reductase (DHFR) enzyme. mmv.org The general structure of 2,4-diamino-triazines is a key element in the development of antifolate agents against P. falciparum. researchgate.net Similarly, studies on 2,4-diaminopyrimidines, a related heterocyclic structure, have also yielded compounds with sub-micromolar inhibitory activity against the resistant K1 strain of P. falciparum. nih.gov

The antiparasitic activity of this class of compounds extends beyond malaria. In research targeting schistosomiasis, a disease caused by blood flukes, a 6-(piperazin-1-yl)-1,3,5-triazine core was identified as a promising chemical scaffold with broad anti-schistosomal activities. wellcomeopenresearch.org Virtual screening of compounds targeting a histone methyltransferase enzyme in Schistosoma mansoni led to the identification of small molecules that affected parasite motility and egg production. wellcomeopenresearch.org The effects of compounds featuring the 6-(piperazin-1-yl)-1,3,5-triazine core mirrored the results of gene knockdown screens, defining it as a valuable starting point for developing new schistosomicidal drugs. wellcomeopenresearch.org

| Compound Class/Core Structure | Target Disease | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Malaria (P. falciparum) | Inhibition of parasitic Dihydrofolate Reductase (DHFR) | A derivative showed an IC₅₀ of 2.66 nM against a drug-resistant strain. mmv.org | mmv.org |

| 6-(Piperazin-1-yl)-1,3,5-triazine | Schistosomiasis (S. mansoni) | Inhibition of Histone Methyltransferase (putative) | Identified as a scaffold with broad anti-schistosomal activity. wellcomeopenresearch.org | wellcomeopenresearch.org |

| 2,4-Diaminopyrimidines | Malaria (P. falciparum) | Kinase Inhibition | Identified sub-micromolar inhibitors with activity equivalent to Chloroquine. nih.gov | nih.gov |

Development of Adenosine (B11128) Receptor Antagonists and Other Therapeutic Modulators

Adenosine receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in various physiological processes and are significant targets in drug discovery. The 1,3,5-triazine scaffold has been effectively utilized to create potent and selective antagonists for these receptors, particularly for the A₁, A₂A, and A₃ subtypes. nih.govacs.org

In one study, novel 1,3,5-triazine derivatives were designed and synthesized to target the human A₁ and A₃ adenosine receptors (hA₁ and hA₃ AR), which are involved in tumor proliferation. nih.gov By introducing different substituents at the 2, 4, and 6 positions of the triazine ring, researchers developed compounds with significant binding affinities. nih.gov Specifically, compounds designated as 9a and 11b showed good binding to both hA₁ and hA₃ AR, while compound 9c displayed the highest binding affinity for the hA₁ AR. nih.gov

The 1,3,5-triazine framework is also central to the development of antagonists for the A₂A adenosine receptor, a key target for treating Parkinson's disease. nih.gov Structure-based drug design has led to the identification of potent and selective 1,2,4-triazine (B1199460) derivatives as A₂A antagonists. nih.gov Similarly, replacing the piperazinyl group in known A₂A antagonists with various diamines in nih.govchemimpex.comalfa-chemistry.comtriazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives has yielded compounds with low nanomolar affinity for the A₂A receptor and high selectivity over the A₁ receptor. acs.org A review of N²,6-substituted 1,3,5-triazine-2,4-diamines highlights their success in binding to several CNS-relevant receptors, including the adenosine A₂A receptor. nih.gov

| Compound Series/Scaffold | Target Receptor(s) | Application Area | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 2-amino-1,3,5-triazines | hA₁ and hA₃ AR | Antitumor Agents | Compound 9c showed the highest binding affinity to hA₁ AR. nih.gov | nih.gov |

| nih.govchemimpex.comalfa-chemistry.comTriazolo[1,5-a] nih.govnih.govresearchgate.nettriazine diamino derivatives | A₂A AR | Parkinson's Disease | Achieved low nanomolar affinity and >200-fold selectivity over A₁ AR. acs.org | acs.org |

| 1,2,4-Triazine derivatives | A₂A AR | Parkinson's Disease | Potent, selective, and orally efficacious antagonists were identified. nih.gov | nih.gov |

Role in Polymer Science and Materials Engineering

The ability of 2,4-diamino-1,3,5-triazine and its analogues to form robust hydrogen-bonded networks makes them valuable components in polymer and materials science.

This compound serves as a building block in the formulation of specialty polymers. chemimpex.com These polymers can exhibit improved thermal stability and mechanical properties, making them suitable for use in advanced coatings and adhesives. chemimpex.com A closely related compound, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), is used as a modifier and flexibilizer for formaldehyde (B43269) resins. researchgate.net The most well-known polymer in this family is the melamine-formaldehyde resin, formed from the polymerization of 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) with formaldehyde. smolecule.com The introduction of methyl or methoxy (B1213986) groups can modify the properties of these resins. smolecule.com Furthermore, the corrosion-inhibiting properties of triazine derivatives have been explored for creating protective coatings on metals like mild steel. researchgate.net

Supramolecular chemistry leverages non-covalent interactions, such as hydrogen bonds, to construct well-defined, higher-order structures. The 1,3,5-triazine unit is an exceptional building block for this purpose. researchgate.netsci-hub.red The multiple hydrogen bond donor and acceptor sites on the 2,4-diamino-1,3,5-triazine scaffold allow for predictable self-assembly. researchgate.net

Crystal structure analysis of derivatives like 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine reveals the formation of intricate supramolecular networks. nih.gov In one instance, this triazine derivative co-crystallized with adipic acid to form a three-dimensional network through N—H⋯O and N—H⋯N hydrogen bonds. nih.gov Other 2,4-diamino-1,3,5-triazine derivatives have been shown to self-assemble into varied structures, from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net The methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine demonstrates how solvent molecules can participate in the hydrogen-bonding network, linking planar molecular tapes of triazine rings into a three-dimensional structure. researchgate.netnih.gov These self-assembly properties are foundational for designing novel materials with tailored architectures. nih.gov

Utility in Analytical Chemistry Methodologies

In analytical chemistry, this compound and its derivatives can function as reagents for the detection and quantification of other chemical species. chemimpex.com While direct use as a primary reagent is less common, their true value lies in their role as synthons for creating more complex analytical tools. For example, 6-methyl-1,3,5-triazine-2,4-diamine (B46240) has been used in the synthesis of a symmetric fluorescent sensor for the detection of copper ions (Cu²+). sigmaaldrich.com This demonstrates the utility of the diamino-triazine scaffold as a platform for developing specialized chemosensors, where the triazine core provides a stable and predictable framework for attaching chromophores and binding sites.

Applications in Biotechnology and Biocatalysis

The application of s-triazine derivatives in the realm of biotechnology and biocatalysis is an emerging area of research. While specific studies focusing exclusively on this compound are limited in publicly available research, the broader class of triazine compounds is recognized for its potential in developing robust biocatalytic systems. These systems are pivotal for creating more efficient and sustainable biochemical reactions.

Development of Biocatalysts for Efficient Biochemical Reactions

The core structure of 1,3,5-triazine is a versatile scaffold that has been explored for the immobilization of enzymes, a crucial step in the development of industrial biocatalysts. While direct research on the use of this compound as a biocatalyst support is not extensively documented in peer-reviewed literature, some commercial suppliers indicate its application in the development of biocatalysts to facilitate more efficient biochemical reactions. bohrium.com

The general principle involves using the reactive sites on the triazine ring to form stable bonds with enzymes, attaching them to a solid support. This immobilization can enhance the stability of enzymes against changes in temperature and pH, allow for their repeated use, and simplify the separation of the biocatalyst from the reaction products. For instance, research has been conducted on using trichloro-s-triazine as a coupling agent to immobilize enzymes and prepare biospecific adsorbents. This highlights the fundamental capability of the triazine ring to serve as a molecular anchor in biocatalytic applications. The development of such systems is critical for advancing green chemistry principles in various industries by replacing traditional chemical catalysts with more specific and environmentally benign enzymatic processes. Further research is needed to fully elucidate the specific advantages and methodologies for using this compound and its derivatives in this capacity.

Corrosion Inhibition Research for Metal Protection

The unique molecular structure of this compound and its derivatives, featuring multiple nitrogen atoms and electron-donating groups, makes them promising candidates for corrosion inhibitors. These heteroatoms can readily adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive environments.

Design and Synthesis of Organic Corrosion Inhibitors

The design of corrosion inhibitors based on the s-triazine scaffold focuses on creating molecules that can effectively adsorb onto metal surfaces and form a persistent protective film. The synthesis of these inhibitors often involves modifying the 2,4,6-positions of the triazine ring to enhance their interaction with the metal.

A common synthetic starting point is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially substituted with various functional groups. For instance, to synthesize derivatives like 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT), cyanuric chloride is first reacted with methanol to produce 2,4-dichloro-6-methoxy-1,3,5-triazine. nih.gov Subsequently, the remaining chlorine atoms are substituted by reacting with hydrazine (B178648) hydrate. nih.gov This multi-step synthesis allows for the introduction of different functionalities, such as amino, methoxy, and hydrazino groups, which are known to play a significant role in corrosion inhibition. nih.gov The presence of these groups, particularly the nitrogen and oxygen atoms with their lone pair electrons, facilitates the adsorption of the inhibitor molecule onto the d-orbitals of the metal surface. semanticscholar.org

Other synthetic strategies include the one-step condensation of multiple components. For example, some triazine derivatives have been synthesized through the simple condensation of three components to create efficient corrosion inhibitors for carbon steel. bohrium.com The flexibility of these synthetic routes allows for the tailoring of the inhibitor's properties, such as its solubility and adsorption characteristics, for specific applications.

Evaluation of Inhibition Performance on Various Metal Surfaces

The effectiveness of 2,4-diamino-1,3,5-triazine derivatives as corrosion inhibitors has been primarily evaluated on mild steel, particularly in acidic environments which are common in industrial processes like acid cleaning and oil and gas production. semanticscholar.orgdergipark.org.trresearchgate.net

Research on 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT), a close analog of the subject compound, has demonstrated its excellent corrosion inhibition properties for mild steel in 0.5 M HCl solution. semanticscholar.orgdergipark.org.trresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to quantify the inhibition efficiency. These studies show that the inhibition efficiency increases with the concentration of the inhibitor. For 2-DMT, the efficiency was found to increase from 58% at a low concentration to an outstanding 94.7% at an optimal concentration of 10 mM. semanticscholar.orgdergipark.org.tr The adsorption of these molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. semanticscholar.orgresearchgate.net

The data below, derived from studies on 2,4-Diamino-6-methyl-1,3,5-triazine, illustrates the typical performance of this class of compounds as corrosion inhibitors for mild steel in acidic media.

Table 1: Corrosion Current Density and Inhibition Efficiency of 2,4-Diamino-6-methyl-1,3,5-triazine on Mild Steel in 0.5 M HCl

| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr, mA/cm²) | Inhibition Efficiency (η, %) |

|---|---|---|

| 0.0 (Blank) | 0.513 | - |

| 0.5 | 0.216 | 58.0 |

| 1.0 | 0.098 | Not specified in source |

| 5.0 | 0.072 | Not specified in source |

| 10.0 | 0.039 | 92.4 |

Data sourced from Yildiz, R. (2023). semanticscholar.org

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 2,4-Diamino-6-methyl-1,3,5-triazine on Mild Steel in 0.5 M HCl

| Inhibitor Concentration (mM) | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (η, %) |

|---|---|---|

| 0.0 (Blank) | Not specified in source | - |

| 0.5 | Not specified in source | 84.8 |

| 1.0 | Not specified in source | Not specified in source |

| 5.0 | Not specified in source | Not specified in source |

| 10.0 | Not specified in source | 94.7 |

Data sourced from Yildiz, R. (2023). semanticscholar.org

These findings suggest that the protective film formed by the inhibitor acts as a mixed-type inhibitor, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. semanticscholar.org Furthermore, derivatives with methoxy groups, such as 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine, have also shown high inhibition efficiency (93.4% at 120 ppm) on C-steel in acidic solutions, underscoring the positive contribution of the methoxy group to the protective properties. nih.govnih.gov

Environmental Fate and Degradation Studies of Triazine Compounds

Hydrolytic Stability and Persistence in Aqueous Media

The persistence of triazine compounds in water is largely governed by their susceptibility to hydrolysis, a chemical process of decomposition by reaction with water. The rate of hydrolysis is significantly influenced by the substituents on the triazine ring and the pH of the aqueous medium.

Generally, s-triazine herbicides are known for their persistence in the environment. nih.gov Their half-lives in soil and water can range from weeks to months. nih.govmdpi.com For instance, the half-life of atrazine (B1667683), a widely studied chloro-triazine, can be between 4 and 57 weeks in soil environments. mdpi.com Methoxy-s-triazines have been observed in some cases to be more persistent than their corresponding chloro derivatives. cambridge.orgcambridge.org This suggests that the methoxy (B1213986) group in 2,4-Diamino-6-methoxy-1,3,5-triazine may contribute to its stability in aqueous environments.

Hydrolysis of triazines is typically catalyzed by acid or base conditions. The specific rate of hydrolysis for This compound is not well-documented in publicly available literature. However, for related compounds, the process often involves the cleavage of the substituent group from the triazine ring. In the case of methoxy-triazines, this would involve the hydrolysis of the methoxy group to a hydroxyl group, forming a hydroxy-triazine metabolite.

Table 1: General Persistence of Selected Triazine Herbicides

| Compound | Typical Half-life in Soil | Key Factors Influencing Persistence |

| Atrazine | 4 - 57 weeks mdpi.com | Soil type, pH, microbial activity, temperature researchgate.net |

| Simazine | More persistent than atrazine under some conditions researchgate.net | Similar to atrazine |

| Prometryn | 4 - 12 weeks mdpi.com | Soil organic matter, microbial populations |

| This compound | Data not available | Expected to be influenced by factors similar to other triazines, with the methoxy group potentially increasing persistence. |

Microbial Degradation Pathways and Identification of Metabolites

Microbial activity is a primary driver of triazine degradation in soil and water systems. researchgate.net Various microorganisms, including bacteria and fungi, have been shown to metabolize triazine herbicides. mdpi.comtandfonline.com The degradation pathways for triazines are complex and often initiated by enzymatic reactions.

For many s-triazine herbicides like atrazine, the primary microbial degradation pathway involves a series of enzymatic steps:

Dealkylation: The removal of alkyl groups from the amino substituents.

Dechlorination/Dehydroxylation: The removal of a chlorine or hydroxyl group, often replaced by a hydroxyl group. tandfonline.comresearchgate.net

Ring Cleavage: The eventual breakdown of the triazine ring structure. tandfonline.com

Common metabolites identified from the degradation of other amino-substituted triazines include:

Ammelide: Formed through the deamination of ammeline. researchgate.netnih.gov

Ammeline: A metabolite resulting from the hydrolysis of one amino group of melamine (B1676169) or related compounds. researchgate.netnih.gov

Cyanuric Acid: A key intermediate metabolite formed from the breakdown of the triazine ring, which can be further mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comtandfonline.comresearchgate.net

Table 2: Common Metabolites in the Degradation of Amino-Triazines

| Precursor Compound (Example) | Primary Metabolites | Further Degradation Products |

| Atrazine | Deethylatrazine, Deisopropylatrazine, Hydroxyatrazine researchgate.net | Ammelide, Ammeline, Cyanuric Acid researchgate.net |

| Melamine | Ammeline, Ammelide researchgate.netnih.gov | Cyanuric Acid researchgate.net |

| This compound | Hypothesized: Hydroxy-diaminotriazine, deaminated intermediates | Hypothesized: Ammelide, Ammeline, Cyanuric Acid |

Environmental Mobility and Distribution in Soil and Water Systems

The mobility of a chemical in the environment dictates its potential to move from the point of application and contaminate other areas, including groundwater. The primary factors influencing the mobility of triazine compounds in soil are their water solubility and their tendency to adsorb to soil particles.

The mobility of herbicides in soil is often characterized by the soil organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value indicates weaker adsorption to soil and therefore higher mobility. The Koc for triazine herbicides can vary significantly depending on the specific substituents on the triazine ring and the properties of the soil, such as organic matter content and pH.

For many triazine herbicides, there is a potential for leaching into groundwater, particularly in soils with low organic matter and coarse texture. researchgate.net Runoff from treated fields can also contribute to the presence of these compounds in surface water. uky.eduusgs.gov

Specific data on the Koc value and leaching potential for This compound are not available. However, based on its structure containing polar amino groups, it can be inferred that it would have some degree of water solubility and mobility. The presence of the methoxy group may influence its partitioning behavior compared to other triazines.

Table 3: General Mobility Potential of Triazine Herbicides

| Herbicide Family | General Mobility in Soil | Key Influencing Factors |

| s-Triazines (e.g., Atrazine, Simazine) | Moderate to High researchgate.net | Soil organic carbon content, pH, clay content, rainfall researchgate.net |

| This compound | Data not available | Expected to be mobile, influenced by soil properties and water solubility. |

Future Research Directions and Emerging Trends

Rational Design of Novel 2,4-Diamino-6-methoxy-1,3,5-triazine Derivatives for Enhanced Bioactivity

The future of this compound in medicinal chemistry lies in the rational design of new derivatives with superior biological activity. The 1,3,5-triazine (B166579) ring is a well-established scaffold for creating therapeutically valuable molecules. nih.gov The N²,6-substituted 1,3,5-triazine-2,4-diamines, known as N²-substituted guanamines, are particularly noted for their potential in developing bioactive compounds for a range of therapeutic applications, including cancer and central nervous system (CNS) disorders. researchgate.netnih.gov

Future design strategies will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifying the substituents on the triazine ring affects biological activity is crucial. For instance, creating libraries of derivatives by altering the methoxy (B1213986) group or substituting the hydrogens on the amino groups can reveal critical insights. SAR analysis has previously shown that for certain triazine derivatives, cytotoxicity decreases as the carbon chain length linked to an arylurea moiety increases, while the presence of a sulfonamide group enhances efficacy. nih.gov

Hybrid Molecule Synthesis: Combining the this compound core with other known bioactive heterocyclic moieties, such as pyrazole (B372694) or thiazolidin-4-one, could produce hybrid molecules with enhanced pharmacological profiles. nih.govacs.org This approach aims to create multi-target directed ligands (MTDLs), which can act on several biological targets simultaneously, a novel and increasingly popular strategy in drug design. nih.gov

Target-Specific Modifications: As new biological targets are identified, the triazine scaffold can be specifically modified to optimize interactions. For example, in the development of anticancer agents, derivatives have been designed to inhibit enzymes like DNA topoisomerase IIα, various kinases, and carbonic anhydrases. nih.gov One study led to the identification of a 2,4-diamino-1,3,5-triazine derivative with significant activity against a melanoma cell line, making it a lead candidate for further development. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Discovery

The integration of advanced computational methodologies is revolutionizing drug discovery and design, making the process faster, more accurate, and more cost-effective. nih.gov These approaches are pivotal for exploring the vast chemical space of this compound derivatives.

Emerging computational trends include:

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can build predictive models for bioactivity, toxicity, and pharmacokinetic properties (ADMET). nih.govfrontiersin.org These models are trained on large datasets of known compounds to identify patterns and predict the properties of novel, untested molecules. nih.govresearchgate.net Supervised machine learning models have already been successfully used to identify potent antimalarial thiazolyl-triazine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can provide detailed insights into the structural requirements for a compound's biological activity. nih.gov By building a QSAR model for a series of this compound derivatives, researchers can guide the design of more potent compounds. nih.gov

Molecular Dynamics (MD) and Docking: MD simulations and molecular docking studies offer an atomic-level understanding of how triazine derivatives interact with their biological targets, such as proteins and enzymes. nih.gov These techniques can predict binding affinities and conformational changes, which is essential for understanding drug efficacy and for the rational design of molecules with improved binding. nih.govfrontiersin.org

Network Pharmacology: This systems biology approach analyzes complex biological networks to identify new drug targets and understand the polypharmacology of compounds. nih.gov It can help elucidate the multiple mechanisms of action that triazine derivatives may possess. frontiersin.org

Interactive Table: Research Findings on Triazine Derivatives

| Triazine Derivative Class | Research Focus | Key Finding/Application | Reference |

|---|---|---|---|

| Thiazolyl-triazine derivatives | Antimalarial Activity | Identified as potent against chloroquine-resistant P. falciparum using machine learning. | nih.gov |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Anticancer Activity | Showed antiproliferative properties against breast cancer cell lines. | nih.gov |

| s-Triazine-based molecular hybrids | Antifungal/Antiviral | Demonstrated potent in vitro biological activities, often superior to standard drugs. | nih.gov |

| Pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazines | Antiviral (Influenza) | Identified compounds with high selectivity indices against influenza A virus. | mdpi.com |

| s-Triazine pendant thiazolidin-4-one | Anti-tubercular | Synthesized as part of a strategy to develop new treatments for tuberculosis. | nih.gov |

Exploration of this compound Chemistry in Nanotechnology and Advanced Functional Materials

The unique structural and chemical properties of the triazine ring make it an attractive building block for materials science, extending beyond its traditional use in pharmaceuticals. The future will see increased exploration of this compound in nanotechnology and the creation of advanced functional materials.

Key research directions include:

Covalent Organic Polymers (COPs): Triazine-based COPs are gaining significant attention due to their unique features. rsc.org These polymers, formed from triazine-based monomers, create meso/microporous structures with high stability. rsc.org The diamino functionality of this compound makes it an ideal candidate monomer for synthesizing novel COPs with applications in catalysis (photocatalysis, electrocatalysis), adsorption, and sensing. rsc.org

Functional Materials: The high nitrogen content and structural stability of the triazine ring are beneficial for developing materials like fire-resistant resins and conducting films. researchgate.net The specific substitutions on this compound can be tailored to tune the properties of these materials.

Sensors: Derivatives of 2,4-diamino-1,3,5-triazines have been investigated for their fluorescence properties, which could be harnessed to develop chemical sensors for applications in biology and materials chemistry. researchgate.net

Development of More Sustainable and Green Synthetic Methodologies for Triazine Compounds

A significant trend in modern chemistry is the shift towards sustainable and environmentally friendly synthetic processes. researchgate.netnih.gov The development of green methodologies for producing this compound and its derivatives is a key area of future research.

Priorities in this area involve:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to prepare 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles. researchgate.netrsc.org This method is considered a green procedure because it significantly reduces reaction times and the use of solvents. researchgate.netrsc.org

Catalytic Methods: Employing efficient and recyclable catalysts can reduce waste and energy consumption. nih.gov Research into novel catalytic systems for triazine synthesis is ongoing.

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as aqueous micellar solutions, is a major goal. researchgate.netnih.gov This approach not only reduces environmental impact but can also improve reaction yields and catalyst efficiency. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. researchgate.net

Identification of New Therapeutic Targets and Pharmacological Applications for Triazine-Based Molecules